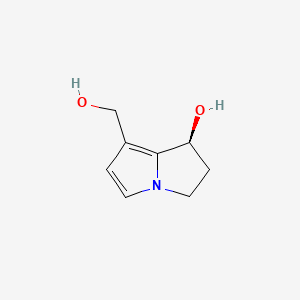Dehydroheliotridine
CAS No.: 26400-24-8
Cat. No.: VC1608496
Molecular Formula: C8H11NO2
Molecular Weight: 153.18 g/mol
* For research use only. Not for human or veterinary use.

| CAS No. | 26400-24-8 |
|---|---|
| Molecular Formula | C8H11NO2 |
| Molecular Weight | 153.18 g/mol |
| IUPAC Name | (1S)-7-(hydroxymethyl)-2,3-dihydro-1H-pyrrolizin-1-ol |
| Standard InChI | InChI=1S/C8H11NO2/c10-5-6-1-3-9-4-2-7(11)8(6)9/h1,3,7,10-11H,2,4-5H2/t7-/m0/s1 |
| Standard InChI Key | QFPRRXUPCPFWKD-ZETCQYMHSA-N |
| Isomeric SMILES | C1CN2C=CC(=C2[C@H]1O)CO |
| SMILES | C1CN2C=CC(=C2C1O)CO |
| Canonical SMILES | C1CN2C=CC(=C2C1O)CO |
Physical and Chemical Properties
Molecular Characteristics
Dehydroheliotridine possesses distinct molecular characteristics that define its chemical behavior. The following table summarizes the key molecular properties of this compound:
| Property | Value |
|---|---|
| Molecular Formula | C8H11NO2 |
| Molecular Weight | 153.18 g/mol |
| CAS Number | 26400-24-8 |
| Standard InChI | InChI=1S/C8H11NO2/c10-5-6-1-3-9-4-2-7(11)8(6)9/h1,3,7,10-11H,2,4-5H2/t7-/m0/s1 |
| Standard InChIKey | QFPRRXUPCPFWKD-ZETCQYMHSA-N |
| Canonical SMILES | C1CN2C=CC(=C2C1O)CO |
Table 1: Molecular properties of Dehydroheliotridine
Structural Features
The structure of dehydroheliotridine is characterized by a pyrrolizine ring system featuring a hydroxyl group at the C-1 position and a hydroxymethyl group at the C-7 position . This specific arrangement contributes to its biological reactivity, particularly its ability to function as an alkylating agent. The compound's structure includes highly electrophilic carbon atoms, especially when under slightly acidic conditions, which enables its interaction with nucleophilic cellular constituents .
Biological Activities
Immunosuppressive Effects
Dehydroheliotridine exhibits significant immunosuppressive activities that have been documented in scientific studies. Research has shown that it can suppress both primary and secondary immune responses when administered before or concurrently with antigens. This immunosuppressive capability suggests potential mechanisms through which the compound might induce toxicity in biological systems.
Interaction with DNA
One of the most significant biological activities of dehydroheliotridine is its interaction with DNA molecules. The compound has been shown to interact with both native and heat-denatured DNA to form soluble complexes. These interactions appear to be more stable when the DNA is denatured, suggesting a specific mechanism for its biological effects. Black and Jago demonstrated that dehydroheliotridine, as a major pyrrolic metabolite of heliotrine and lasiocarpine, can interact with calf thymus DNA in vitro , further supporting its DNA-binding capabilities.
Impact on DNA Synthesis
Dehydroheliotridine affects DNA synthesis, with a particular impact on satellite DNA. This effect may contribute to its cytotoxic properties. The compound's ability to bind preferentially to satellite DNA during mitosis provides insight into its mechanism of action. Such selective binding could disrupt normal cellular replication processes, potentially leading to the toxic effects observed in biological systems exposed to this compound.
Toxicological Profile
Embryotoxicity and Teratogenicity
Dehydroheliotridine demonstrates significant embryotoxic and teratogenic effects, as evidenced by experimental studies in animal models. A notable study conducted with female hooded rats showed that dehydroheliotridine, when administered intraperitoneally on the 14th day of pregnancy, induced both growth retardation and teratogenic effects in embryos . The following table summarizes the key findings from this toxicological study:
| Dose (mg/kg) | Observed Effects |
|---|---|
| 30-90 | Growth retardation and teratogenic effects |
| 40 | Effects comparable to 200 mg/kg of heliotrine |
| >40 | Severe growth cessation in many tissues; multiple skeletal and visceral defects; embryos unlikely to survive birth |
Table 2: Embryotoxic and teratogenic effects of Dehydroheliotridine in rat models
The principal abnormalities observed in affected embryos included skeletal issues such as retarded ossification, distorted ribs and long bones, cleft palate, and feet defects . Interestingly, despite the compound's general anti-mitotic activity, the embryonic liver parenchyma showed a relatively limited response to dehydroheliotridine .
Synthetic Routes and Isolation
Dehydroheliotridine can be synthesized through extraction from natural sources followed by chemical modifications. Advanced analytical techniques such as high-performance liquid chromatography (HPLC) are utilized to ensure the purity of the isolated compound. The compound is derived from the metabolism of pyrrolizidine alkaloids, particularly heliotrine, making it a significant metabolite in the biotransformation of these natural compounds .
The synthetic preparation of dehydroheliotridine typically involves the dehydrogenation of the parent alkaloid, resulting in the formation of the characteristic unsaturated system that contributes to its reactivity . This process creates the electrophilic centers that enable its function as an alkylating agent in biological systems.
Research Applications and Future Directions
The unique properties of dehydroheliotridine, particularly its interactions with DNA and immunosuppressive effects, suggest potential applications in research contexts. As a model compound for understanding the mechanisms of pyrrolizidine alkaloid toxicity, dehydroheliotridine provides valuable insights into the biological activities of this class of compounds.
Future research directions may include more detailed investigations of its specific interactions with cellular components, potential therapeutic applications of its immunomodulatory properties, and development of methods to mitigate its toxic effects in cases of accidental exposure. The compound's well-defined structure and documented biological activities make it a valuable tool for studying the mechanisms of DNA damage and cellular toxicity.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume